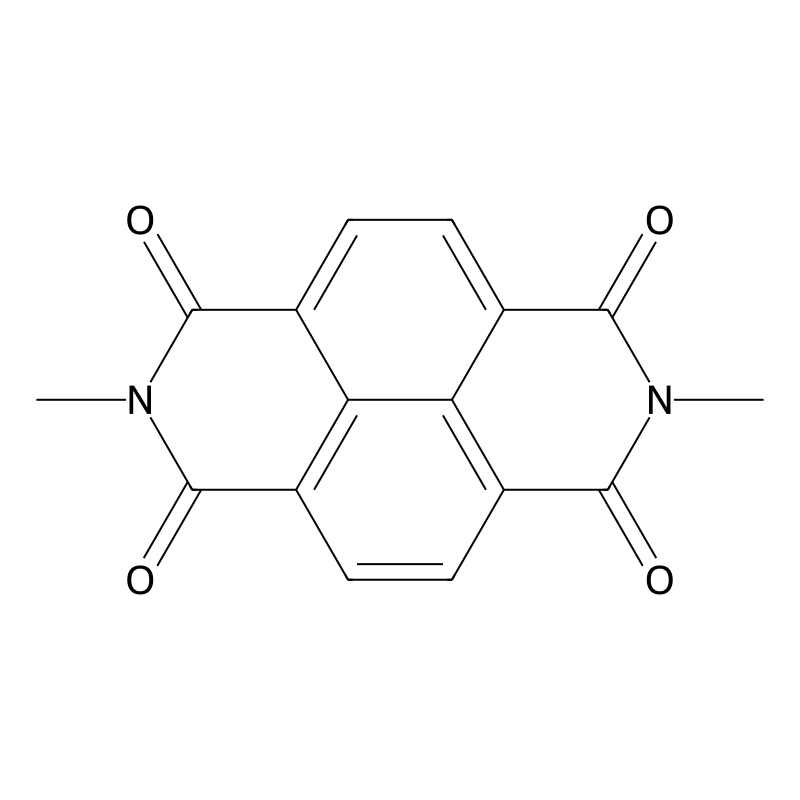

N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

This compound, also known as N,N'-dimethyl-NDI (NDI stands for Naphthalenetetracarboxydiimide), is being explored for its potential applications in organic electronics research, particularly as an n-type organic semiconductor [, ].

- Organic Electronics Research: Organic electronics is a field that studies the design, synthesis, and characterization of organic materials for electronic applications. N-type semiconductors are a class of materials that play a crucial role in organic electronics, and researchers are actively investigating new materials with improved properties [].

- High Electron Mobility: This material exhibits good electron mobility, which is a key parameter for n-type semiconductors. High electron mobility allows for efficient transport of electrons within the material [].

- Air Stability: Unlike some organic semiconductors, 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone demonstrates good stability in the presence of air, which is advantageous for device fabrication [].

- Favorable On/Off Current Ratios: Field-effect transistors (FETs) are fundamental components in electronic circuits. This material shows good on/off current ratios in FETs, indicating its potential for switching applications [].

N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide is a synthetic organic compound characterized by its tetracarboxylic diimide structure. Its molecular formula is C₁₆H₁₀N₂O₄, and it has a molecular weight of 294.26 g/mol. This compound features a naphthalene backbone with four carboxylic acid groups, two of which are converted into imide groups through the reaction with amines. The presence of dimethyl substituents enhances its solubility and alters its electronic properties, making it suitable for various applications in organic electronics and materials science .

- Formation of Diimide: The reaction of naphthalene tetracarboxylic acid with dimethylamine leads to the formation of the diimide structure.

- Electrophilic Substitution: The aromatic nature allows for electrophilic substitution reactions, where various substituents can be introduced onto the naphthalene ring.

- Reduction Reactions: The compound can undergo reduction to yield derivatives with different functional groups, which may alter its electronic and optical properties .

Research indicates that N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide exhibits biological activity, particularly as an antitumor agent. Its derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species and disruption of cellular redox balance .

Several methods are employed to synthesize N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide:

- Direct Amine Reaction: This involves reacting naphthalene tetracarboxylic acid with dimethylamine under controlled conditions to form the diimide.

- Solvent-Assisted Methods: Utilizing solvents like dimethylformamide or dimethyl sulfoxide can enhance the reaction efficiency and yield.

- Solid-State Synthesis: This method involves heating the reactants in solid-state conditions to facilitate the formation of the diimide without solvents .

N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide finds applications in several fields:

- Organic Electronics: Used as an electron transport layer in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Materials Science: Acts as a building block for creating functional materials with tunable electronic properties.

- Biomedicine: Explored for drug delivery systems and as a potential therapeutic agent due to its biological activity .

Studies on the interactions of N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide with various biological molecules have revealed insights into its mechanism of action:

- Protein Binding: The compound has been shown to interact with proteins involved in cell signaling pathways, affecting their activity and stability.

- DNA Interaction: It exhibits intercalative properties with DNA, which may contribute to its antitumor effects by disrupting replication processes .

Several compounds share structural similarities with N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N,N'-Dihexyl-1,4,5,8-naphthalenetetracarboxylic diimide | Longer alkyl chains | Enhanced solubility in organic solvents |

| N,N'-Diphenyl-1,4,5,8-naphthalenetetracarboxylic diimide | Aromatic substituents | Improved electronic properties |

| 1,4;5,8-Naphthalene-tetracarboxylic diimide | Lacks methyl groups | Different solubility and reactivity |

N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide is unique due to its specific substitution pattern which influences its solubility and electronic characteristics compared to other derivatives. Its ability to form stable films makes it particularly valuable in electronic applications .

Electronic Properties

Redox Behavior and Electron-Accepting Capabilities

N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide exhibits distinctive redox behavior characterized by two reversible reduction processes, which are fundamental to its electron-accepting capabilities. Cyclic voltammetry studies reveal that the compound undergoes a first reduction at approximately -1.01 V versus ferrocene/ferrocenium (Fc/Fc+), corresponding to the formation of a stable radical anion species [1] [2]. This reduction potential is slightly more positive than the parent unsubstituted naphthalene diimide (-1.10 V), indicating enhanced electron-accepting properties due to the methylated imide substituents.

The second reduction occurs at approximately -1.45 V versus Fc/Fc+, leading to the formation of a dianion species [1] [2]. This two-electron reduction behavior is characteristic of naphthalene diimide derivatives and reflects the conjugated π-electron system's capacity to accommodate multiple electrons through stabilization in the aromatic framework. The electron affinity of the compound is determined to be 3.56 eV, which positions it among the more electron-deficient organic semiconductors [2].

Thermodynamic calculations indicate that the compound serves as an effective electron acceptor, with its reduction potentials favorable for electron injection from various donor molecules [1]. The stability of the electrogenerated radical anion species is attributed to the extended conjugation and the electron-withdrawing nature of the imide groups, which facilitate charge delocalization across the naphthalene core.

Charge Transport Mechanisms

The charge transport properties of N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide are governed by intermolecular π-π stacking interactions and the molecular orbital overlap between adjacent molecules. Electron mobility measurements in electron-only devices reveal values of approximately 4.3 × 10⁻⁴ cm²V⁻¹s⁻¹ at room temperature [2]. This mobility is primarily attributed to the hopping mechanism between localized states, where electrons move through the material via thermally activated jumps between neighboring molecules.

The compound's lowest unoccupied molecular orbital (LUMO) energy level is calculated to be -3.56 eV, which facilitates electron injection from commonly used cathode materials [2]. The charge transport mechanism involves the formation of polaronic states upon electron injection, where the added electrons are coupled with local structural distortions in the molecular framework. These polaronic states can migrate through the material via intermolecular electron transfer processes.

Density functional theory calculations demonstrate that the molecular orbital distributions favor π-π stacking arrangements that enhance electronic coupling between adjacent molecules [2]. The charge transport efficiency is significantly influenced by the molecular packing arrangement, with cofacial π-π stacking providing the most effective pathway for electron conduction. The relatively low electron mobility compared to inorganic semiconductors reflects the localized nature of charge carriers in organic materials and the influence of energetic disorder on charge transport.

Photophysical Characteristics

Absorption and Emission Spectra

The photophysical properties of N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide are dominated by π-π* electronic transitions within the naphthalene core. The absorption spectrum exhibits characteristic features with three main absorption bands at approximately 340, 360, and 380 nm, corresponding to vibronic progressions of the π-π* transition [3]. The absorption maximum occurs at 380 nm with a high molar extinction coefficient of 37,200 M⁻¹cm⁻¹, indicating strong electronic coupling within the conjugated system.

The structured nature of the absorption spectrum reflects the rigid molecular framework and the well-defined vibronic coupling between electronic and nuclear motions. The absorption profile remains relatively unchanged across different solvent environments, suggesting minimal solvatochromic effects and indicating that the electronic transitions are primarily localized within the naphthalene diimide chromophore [3].

Photoluminescence studies reveal emission characteristics with a maximum at approximately 395 nm when excited at the absorption maximum [3]. The emission spectrum displays mirror-image symmetry with the absorption spectrum, consistent with the same electronic states being involved in both absorption and emission processes. The quantum yield for photoluminescence is relatively low (approximately 0.05 in solution), which is typical for naphthalene diimide derivatives due to efficient non-radiative decay pathways [3].

Aggregation-Induced Emission Properties

N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide exhibits unique aggregation-induced emission characteristics that distinguish it from its monomeric behavior in solution. In dilute solutions, the compound displays weak fluorescence due to efficient non-radiative decay processes. However, upon aggregation in concentrated solutions or solid state, a remarkable enhancement in emission intensity is observed, accompanied by a bathochromic shift in the emission maximum [4] [5].

The aggregation-induced emission phenomenon is attributed to the formation of J-type aggregates through π-π stacking interactions between naphthalene diimide units [4] [6]. These aggregates exhibit reduced non-radiative decay rates compared to the monomeric species, resulting in enhanced quantum yields. The emission enhancement is particularly pronounced in aqueous media, where the compound forms extended aggregates with strong intermolecular interactions.

Time-resolved photoluminescence studies indicate that the aggregated species possess longer excited-state lifetimes compared to the monomeric forms [5]. The average lifetime increases from approximately 2-3 nanoseconds in dilute solution to several nanoseconds in the aggregated state, confirming the reduced non-radiative decay rates in the assembled structures. The aggregation-induced emission properties are concentration-dependent, with optimal emission occurring at intermediate aggregation levels where J-type stacking is favored over H-type arrangements.

Thermal Stability and Phase Behavior

N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide demonstrates exceptional thermal stability, with decomposition temperatures exceeding 400°C under inert atmosphere conditions [7]. The compound maintains its structural integrity up to 300°C, making it suitable for high-temperature processing applications. Differential scanning calorimetry reveals a melting point of approximately 358°C, consistent with the strong intermolecular interactions in the crystalline state [8].

Thermogravimetric analysis indicates that the compound undergoes minimal weight loss below 300°C, confirming its thermal stability range. The high thermal stability is attributed to the rigid naphthalene diimide framework and the absence of thermally labile substituents. The methylated imide groups provide additional stability compared to hydrogen-substituted analogs, as they prevent thermal decomposition pathways involving imide hydrogen abstraction.

Phase behavior studies reveal that the compound exists in a crystalline form at room temperature, with no evidence of liquid crystalline phases upon heating [7]. The rigid molecular structure and strong intermolecular interactions prevent the formation of mesophases that are sometimes observed in naphthalene diimide derivatives with long alkyl chains. The thermal properties make the compound particularly suitable for applications requiring high operating temperatures or thermal processing conditions.

Solubility and Processing Considerations

The solubility characteristics of N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide are primarily determined by the hydrophobic nature of the naphthalene core and the specific interactions with solvent molecules. The compound exhibits limited solubility in polar protic solvents such as water and alcohols, with solubility values typically below 2 mg/mL. However, it demonstrates good solubility in polar aprotic solvents including dimethylformamide (100 mg/mL) and dimethyl sulfoxide (120 mg/mL), which are commonly used for processing applications.

In halogenated solvents such as chloroform and dichloromethane, the compound shows moderate to good solubility (45-50 mg/mL), making these solvents suitable for solution processing techniques including spin coating and drop casting. The solubility in aromatic solvents like toluene is more limited (approximately 10 mg/mL), reflecting the balance between π-π interactions and solvation effects.

Processing considerations for device fabrication include the selection of appropriate solvents that provide adequate solubility while maintaining film quality upon solvent evaporation. The compound's crystallization behavior from solution is influenced by the solvent choice, with polar aprotic solvents generally producing more uniform films due to slower crystallization kinetics. The thermal processing stability allows for post-deposition annealing treatments to optimize molecular packing and improve device performance.